
(P-Tolyl)triethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(P-Tolyl)triethylsilane is an organosilicon compound with the chemical formula C13H22Si. It is a trialkylsilane derivative where a p-tolyl group is bonded to a silicon atom, which is further bonded to three ethyl groups. This compound is known for its utility in organic synthesis, particularly in reduction reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(P-Tolyl)triethylsilane can be synthesized through various methods. One common approach involves the reaction of p-tolylmagnesium bromide with triethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation or recrystallization are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(P-Tolyl)triethylsilane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon-hydrogen bond can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include palladium catalysts and hydrogen gas. The reaction conditions often involve mild temperatures and pressures.
Substitution: Reagents such as halogens or alkyl halides can be used under conditions that promote the substitution of the hydrogen atom on the silicon.
Major Products
Reduction: The major products are typically alcohols derived from the reduction of carbonyl compounds.
Substitution: The products depend on the substituent introduced, such as halogenated or alkylated silanes.
Wissenschaftliche Forschungsanwendungen
(P-Tolyl)triethylsilane has several applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (P-Tolyl)triethylsilane primarily involves the silicon-hydrogen bond. In reduction reactions, the silicon-hydrogen bond donates a hydride ion (H-) to the substrate, reducing it to the corresponding alcohol or other reduced form. The molecular targets and pathways depend on the specific reaction and substrate involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler trialkylsilane with three ethyl groups bonded to silicon.
(P-Tolyl)trimethylsilane: Similar to (P-Tolyl)triethylsilane but with three methyl groups instead of ethyl groups.
(P-Tolyl)triphenylsilane: Contains three phenyl groups bonded to silicon along with the p-tolyl group.
Uniqueness
This compound is unique due to the presence of both the p-tolyl group and the triethylsilane moiety. This combination imparts specific reactivity and properties that are valuable in organic synthesis, particularly in selective reduction and substitution reactions.
Eigenschaften
CAS-Nummer |
3644-91-5 |
|---|---|
Molekularformel |
C13H22Si |
Molekulargewicht |
206.40 g/mol |
IUPAC-Name |
triethyl-(4-methylphenyl)silane |
InChI |
InChI=1S/C13H22Si/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
QCMQECDEHTWDOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


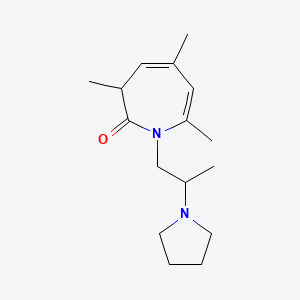
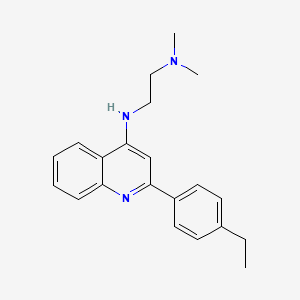

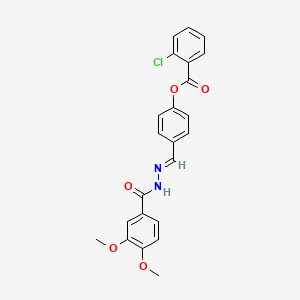
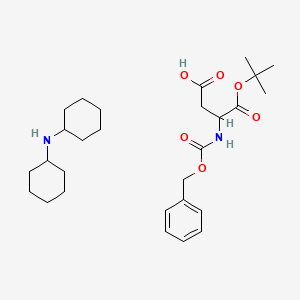

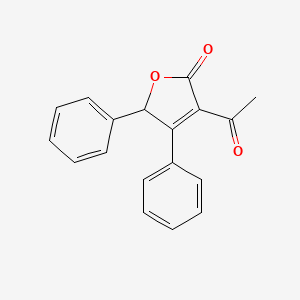

![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)
![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)


![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)

